2,5(1H,6H)-Quinolinedione, 7,8-dihydro-7,7-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5(1H,6H)-Quinolinedione, 7,8-dihydro-7,7-dimethyl-1-phenyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its quinolinedione core, which is a bicyclic structure containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-7,7-dimethyl-1-phenyl- typically involves multi-step organic reactions. One common approach might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5(1H,6H)-Quinolinedione, 7,8-dihydro-7,7-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinolinedione core.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce hydroquinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-7,7-dimethyl-1-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the ring.
Quinolinedione: Lacks the additional substituents present in the target compound.
Hydroquinoline: A reduced form of quinoline.
Uniqueness
2,5(1H,6H)-Quinolinedione, 7,8-dihydro-7,7-dimethyl-1-phenyl- is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the quinolinedione core. This structural complexity can impart unique chemical and biological properties.
Properties
CAS No. |
62370-72-3 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
7,7-dimethyl-1-phenyl-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C17H17NO2/c1-17(2)10-14-13(15(19)11-17)8-9-16(20)18(14)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
OIKFKDWZOVGOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=O)N2C3=CC=CC=C3)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.